molecular formula C17H18N2O2S2 B2659408 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396874-50-2

1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2659408
CAS No.: 1396874-50-2
M. Wt: 346.46
InChI Key: QTGYYIPGVSNALW-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H18N2O2S2 and its molecular weight is 346.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is involved in the synthesis of novel pyridine and naphthyridine derivatives. These compounds are obtained through reactions catalyzed by sodium ethoxide in ethanol, leading to diverse derivatives with potential pharmacological applications. For example, the dimerization of furan- or thiophen-2-ylmethyl derivatives results in compounds that couple with arene diazonium salts to afford hydrazo derivatives and react with hydrazines to afford pyrazolo[3,4-H][1,6]naphthyridine derivatives, as well as with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives (Abdelrazek et al., 2010).

Bioactivity

The synthesized derivatives of this compound exhibit bioactivity against a range of pathogens. A study synthesized 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, demonstrating its susceptibility against various bacteria except for Bacillus subtilis. This broad spectrum of activity suggests potential for medicinal purposes and the development of novel drugs (Donlawson et al., 2020).

Chemical Characterization and Computational Studies

Further research has extended into the chemical characterization and computational studies of urea and thiourea derivatives. For instance, 1,3-bis[(E)-furan-2-yl)methylene]urea and its thiourea counterpart were synthesized, characterized, and analyzed for their antibacterial and antifungal activities. Quantum chemical calculations were performed to understand their bioactivity profiles, showing significant inhibition against selected bacterial and fungal strains (Alabi et al., 2020).

Photophysical Properties and Application

The compound's derivatives have also been investigated for their photophysical properties and applications in materials science. One study explored the use of phenothiazine derivatives with furan and thiophene as conjugated linkers in dye-sensitized solar cells. These derivatives showed improved solar energy-to-electricity conversion efficiency, highlighting their potential in renewable energy technologies (Kim et al., 2011).

Properties

IUPAC Name

1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c20-17(18-12-16-6-3-11-23-16)19(13-14-4-1-9-21-14)8-7-15-5-2-10-22-15/h1-6,9-11H,7-8,12-13H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGYYIPGVSNALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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